molecular formula C11H15N3O4 B2567532 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 193696-12-7

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2567532
CAS No.: 193696-12-7
M. Wt: 253.258
InChI Key: DBRRBDVVUMXCLQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrimidine core substituted with methyl groups at positions 1 and 3, a morpholin-4-yl group at position 6, and a carbaldehyde moiety at position 3. The morpholin-4-yl group enhances solubility due to its polar nature, while the aldehyde at C-5 offers reactivity for further derivatization . Its molecular formula is C₁₂H₁₆N₄O₄, with a molecular weight of 280.28 g/mol (calculated from and ). The compound is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological activities .

Properties

IUPAC Name

1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-12-9(14-3-5-18-6-4-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRRBDVVUMXCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with morpholine and an aldehyde source under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

    Reduction: 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
  • Structure: Replaces morpholin-4-yl with a methylamino (-NHCH₃) group.
  • Molecular Weight : 197.20 g/mol (C₈H₁₁N₃O₃) .
  • The compound is air-sensitive, with a melting point of 202–204°C .
1,3-Dimethyl-6-(dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
  • Structure: Features a dimethylamino (-N(CH₃)₂) group at C-4.
  • Molecular Weight : 211.22 g/mol (C₉H₁₃N₃O₃) .
  • Key Differences: Increased electron-donating capacity from the dimethylamino group may enhance stability but reduce solubility compared to morpholin-4-yl.
6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
  • Structure : Chlorine substituent at C-6 and a single methyl group at C-3.
  • Molecular Weight : 188.57 g/mol (C₆H₅ClN₂O₃) .
  • Key Differences : The electron-withdrawing chlorine atom may decrease reactivity at C-5, contrasting with the electron-rich morpholin-4-yl group.

Functional Group Variations at Position 5

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
  • Molecular Weight : 273.29 g/mol (C₁₂H₁₅N₅O₃) .
  • This could influence interactions in enzyme-binding pockets .
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
  • Structure : Carboxylic acid (-COOH) at C-5 and a 4-fluorophenyl group at C-3.
  • Molecular Weight : 266.22 g/mol (C₁₁H₇FN₂O₄) .
  • Key Differences: The carboxylic acid enhances hydrophilicity and may confer hydrogen-bonding capabilities, unlike the aldehyde.

Core Scaffold Modifications

Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structure : Thiocarbonyl (C=S) at C-2 and an ester (-COOEt) at C-5.
  • Molecular Weight : 336.36 g/mol (C₁₅H₁₆N₂O₅S) .
  • Key Differences : The thiocarbonyl and ester groups modify electronic properties and bioavailability. Such derivatives exhibit antioxidant activity, with IC₅₀ values for DPPH scavenging ranging from 0.6 to >5 mg/mL .

Comparative Data Table

Compound Name Substituents (C-5/C-6) Molecular Weight (g/mol) Key Properties/Activities Reference
1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde -CHO / Morpholin-4-yl 280.28 High solubility, reactive aldehyde
1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde -CHO / -NHCH₃ 197.20 Air-sensitive, m.p. 202–204°C
6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde -CHO / -Cl 188.57 Electron-withdrawing Cl substituent
1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile -CN / Morpholin-4-yl 273.29 Stable nitrile group
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid -COOH / -C₆H₄F 266.22 Kynurenine formamidase inhibitor (IC₅₀: -8.7 kcal/mol)

Biological Activity

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 193696-12-7) is a synthetic compound belonging to the pyrimidine family. Pyrimidines and their derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article delves into the biological activity of this specific compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₃O₄
  • Molecular Weight : 253.25 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with a morpholine substituent and two carbonyl groups, which contribute to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes. This inhibition disrupts biochemical pathways critical for cellular function and may lead to therapeutic effects in diseases such as cancer and viral infections .
  • Interaction with Nucleic Acids : Its structural characteristics allow it to bind to nucleic acids (DNA/RNA), potentially affecting gene expression and cellular processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG25.0
Compound BMCF710.0
1,3-Dimethyl...A549 (Lung Cancer)TBDOngoing Studies

Preliminary studies have shown that 1,3-Dimethyl... can inhibit cell proliferation in various cancer cell lines. Further investigations are needed to establish precise IC50 values.

Antiviral Activity

Pyrimidine derivatives have been recognized for their antiviral properties against several viruses. The mechanism often involves interference with viral replication processes .

Antimicrobial Activity

Studies on related pyrimidines have demonstrated antimicrobial effects against various pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibitory Effect
Candida albicansModerate Activity

The specific activity of 1,3-Dimethyl... against these pathogens remains to be characterized.

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